![molecular formula C24H32O6 B12283215 (8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-13-テトラシクロ[85002,6011,13]ペンタデカ-3,8-ジエニル) 2-メチルプロパノエートは、ホルミル基、ヒドロキシル基、エステル基など、複数の官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-13-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) 2-メチルプロパノエートの合成は、多段階の有機合成によって行うことができます。重要なステップには、次のようなものがあります。
テトラシクリックコアの形成: これは、ジエンとジエノフィルの環化反応、おそらくディールス・アルダー反応によって達成できます。
官能基の導入: ホルミル基、ヒドロキシル基、エステル基は、選択的酸化、還元、エステル化反応によって導入できます。
最終的な組み立て: 最終的な化合物は、カップリング反応とクロマトグラフィーなどの精製ステップによって組み立てられます。
工業生産方法
このような複雑な化合物の工業生産には、通常、スケーラビリティ、収率、費用対効果の観点から合成経路の最適化が含まれます。これには、自動合成装置の使用、反応条件の高スループットスクリーニング、連続フロー化学技術などが含まれる場合があります。
化学反応の分析
反応の種類
(8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-13-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) 2-メチルプロパノエートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸に酸化できます。
還元: ホルミル基は、ヒドロキシル基に、さらにメチル基に還元できます。
置換: エステル基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO₄(過マンガン酸カリウム)などの試薬。
還元: NaBH₄(水素化ホウ素ナトリウム)またはLiAlH₄(水素化アルミニウムリチウム)などの試薬。
置換: アルコキシドまたはアミンなどの試薬を塩基性条件下で使用します。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりジケトンが生成される場合がありますが、ホルミル基の還元によりアルコールが生成される場合があります。
科学研究への応用
化学
この化合物の独特の構造と官能基は、特に新しい合成方法の開発と複雑な分子の構築において、有機合成の貴重な中間体となっています。
生物学と医学
産業
産業において、この化合物は、その独特の構造的特性により、ポリマーや高度な複合材料などの新素材の開発に役立つ可能性があります。
科学的研究の応用
Chemistry
The compound’s unique structure and functional groups make it a valuable intermediate in organic synthesis, particularly in the development of new synthetic methodologies and complex molecule construction.
Biology and Medicine
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
作用機序
(8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-13-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) 2-メチルプロパノエートが効果を発揮する機序は、分子標的との特定の相互作用によって異なります。これには、次のようなものがあります。
酵素阻害: この化合物は、活性部位に結合することによって、特定の酵素を阻害する可能性があります。
受容体結合: 細胞受容体と相互作用し、シグナル伝達経路を調節する可能性があります。
DNAインターカレーション: この化合物は、DNAにインターカレーションし、遺伝子発現と細胞機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
(8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-13-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) 2-メチルプロパノエート: は、次のような、類似の官能基を持つ他のテトラシクリック化合物と比較できます。
独自性
(8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-13-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) 2-メチルプロパノエートの独自性は、官能基とテトラシクリックコアの特定の組み合わせにあります。この組み合わせにより、他の類似化合物と比較して、独自の化学反応性と生物活性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate: can be compared with other tetracyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic core, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
(8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,11-12,14,16-18,28-29H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSXBIACBRZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)C=O)O)C)O)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
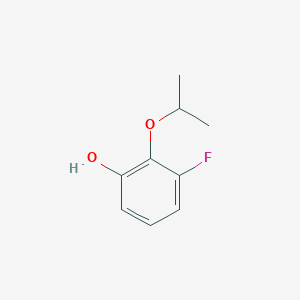
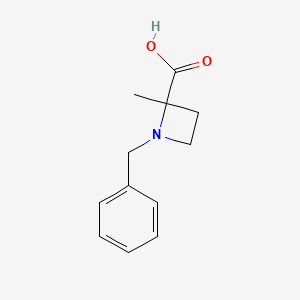
![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
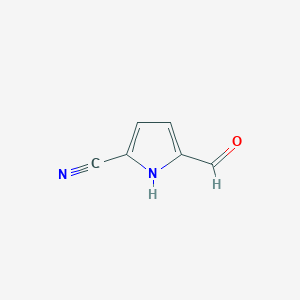

![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
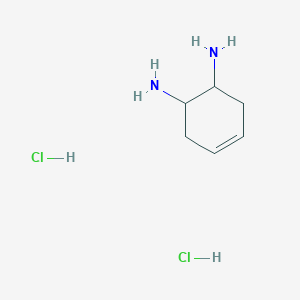
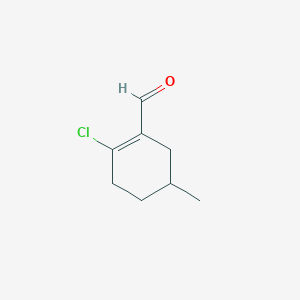
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
